molecular formula C20H32O3 B1233590 5-Hete CAS No. 72255-35-7

5-Hete

Katalognummer: B1233590
CAS-Nummer: 72255-35-7
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: KGIJOOYOSFUGPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxyeicosatetraenoic acid, commonly known as 5-Hete, is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. 5-Hydroxyeicosatetraenoic acid is produced by various cell types in humans and other animals and plays a significant role in inflammatory and immune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase. The enzyme catalyzes the oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid, which is subsequently reduced to 5-Hydroxyeicosatetraenoic acid .

Industrial Production Methods

Industrial production of 5-Hydroxyeicosatetraenoic acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using 5-lipoxygenase. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5-Hydroxyeicosatetraenoic acid include oxidizing agents like NADP+ and reducing agents like glutathione. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .

Major Products

The major products formed from the reactions of 5-Hydroxyeicosatetraenoic acid include 5-oxo-eicosatetraenoic acid, 5,15-dihydroxyeicosatetraenoic acid, and other hydroxylated eicosanoids .

Wissenschaftliche Forschungsanwendungen

5-Hydroxyeicosatetraenoic acid has numerous scientific research applications, including:

Wirkmechanismus

5-Hydroxyeicosatetraenoic acid exerts its effects through binding to specific receptors on cell surfaces, such as the OXE receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB). These pathways lead to various cellular responses, such as inflammation, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxyeicosatetraenoic acid is unique due to its specific role in the 5-lipoxygenase pathway and its ability to be further metabolized into various bioactive derivatives. Its involvement in both promoting and resolving inflammation makes it a critical molecule in the study of inflammatory diseases .

Eigenschaften

CAS-Nummer

72255-35-7

Molekularformel

C20H32O3

Molekulargewicht

320.5 g/mol

IUPAC-Name

5-hydroxyicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)

InChI-Schlüssel

KGIJOOYOSFUGPC-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Isomerische SMILES

CCCCC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O

Kanonische SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Synonyme

5-HETE
5-hydroxy-6,8,11,14-eicosatetraenoic acid
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer
5-hydroxyeicosatetraenoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.